![molecular formula C21H26N2O2 B4317163 1-[2-(1-ADAMANTYL)-2-METHYL-5-PHENYL-1,3,4-OXADIAZOL-3(2H)-YL]-1-ETHANONE](/img/structure/B4317163.png)
1-[2-(1-ADAMANTYL)-2-METHYL-5-PHENYL-1,3,4-OXADIAZOL-3(2H)-YL]-1-ETHANONE
Overview
Description
1-[2-(1-ADAMANTYL)-2-METHYL-5-PHENYL-1,3,4-OXADIAZOL-3(2H)-YL]-1-ETHANONE is a complex organic compound featuring an adamantyl group, a phenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1-ADAMANTYL)-2-METHYL-5-PHENYL-1,3,4-OXADIAZOL-3(2H)-YL]-1-ETHANONE typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through the reaction of 1-adamantanol with appropriate halides or acids under acidic conditions.
Construction of the Oxadiazole Ring: The oxadiazole ring is formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Final Coupling: The final step involves coupling the adamantyl intermediate with the oxadiazole ring under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[2-(1-ADAMANTYL)-2-METHYL-5-PHENYL-1,3,4-OXADIAZOL-3(2H)-YL]-1-ETHANONE can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be performed to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[2-(1-ADAMANTYL)-2-METHYL-5-PHENYL-1,3,4-OXADIAZOL-3(2H)-YL]-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of antiviral, antibacterial, and anticancer agents.
Materials Science: Its stability and structural properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-[2-(1-ADAMANTYL)-2-METHYL-5-PHENYL-1,3,4-OXADIAZOL-3(2H)-YL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets . The oxadiazole ring may participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
1-Adamantylacetic Acid: Shares the adamantyl group but lacks the oxadiazole ring.
2-(1-Adamantyl)-4-Bromophenol: Contains the adamantyl group and a phenyl ring but differs in the functional groups attached.
5-(1-Adamantyl)-1,2,4-Triazole Derivatives: Similar in having a heterocyclic ring and adamantyl group but with a different ring structure.
Uniqueness
1-[2-(1-ADAMANTYL)-2-METHYL-5-PHENYL-1,3,4-OXADIAZOL-3(2H)-YL]-1-ETHANONE is unique due to the combination of the adamantyl group, phenyl ring, and oxadiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for various applications .
Properties
IUPAC Name |
1-[2-(1-adamantyl)-2-methyl-5-phenyl-1,3,4-oxadiazol-3-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-14(24)23-20(2,25-19(22-23)18-6-4-3-5-7-18)21-11-15-8-16(12-21)10-17(9-15)13-21/h3-7,15-17H,8-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGKVOSPIUCGCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(OC(=N1)C2=CC=CC=C2)(C)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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